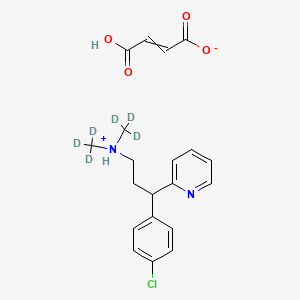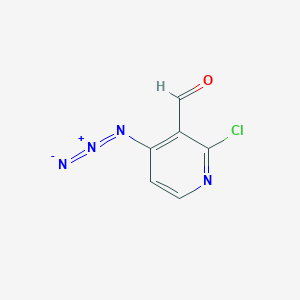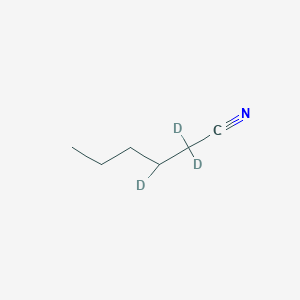![molecular formula C₁₃H₁₁N₃O₂ B1142735 2-(3-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole CAS No. 198069-24-8](/img/structure/B1142735.png)
2-(3-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core with a nitrophenyl substituent Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The benzimidazole ring can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 2-(3-Aminophenyl)-2,3-dihydro-1H-benzo[d]imidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Oxidation: Oxidized benzimidazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(3-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies to understand the interaction of benzimidazole derivatives with biological targets.
Material Science: It is used in the development of functional materials, including dyes and sensors.
Mecanismo De Acción
The mechanism of action of 2-(3-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzimidazole core can bind to various enzymes and receptors, modulating their activity and leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-2,3-dihydro-1H-benzo[d]imidazole: Lacks the nitro group, resulting in different reactivity and biological activity.
2-(4-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole: Similar structure but with the nitro group at the para position, affecting its electronic properties and reactivity.
2-(3-Aminophenyl)-2,3-dihydro-1H-benzo[d]imidazole: The reduced form of the compound with an amino group instead of a nitro group, leading to different chemical behavior.
Uniqueness
2-(3-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole is unique due to the presence of the nitro group at the meta position, which influences its reactivity and potential applications in various fields. The combination of the benzimidazole core and the nitrophenyl substituent provides a versatile scaffold for designing compounds with diverse biological activities.
Propiedades
IUPAC Name |
2-(3-nitrophenyl)-2,3-dihydro-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-16(18)10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)15-13/h1-8,13-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTJUFDTAMUZEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzonitrile](/img/structure/B1142661.png)

![6-Methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1142666.png)

![Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1142674.png)
